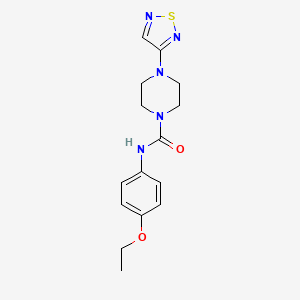

N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Description

Chemical Significance of Piperazine-Thiadiazole Hybrid Architectures

Piperazine-thiadiazole hybrids represent a strategically important class of compounds in modern drug design due to their dual capacity for target engagement and pharmacokinetic optimization. The piperazine ring, a six-membered diamine heterocycle, serves as a conformational spacer that enhances solubility and bioavailability while providing hydrogen-bonding sites for receptor interaction. Thiadiazoles, characterized by a five-membered ring containing two nitrogen and one sulfur atom, contribute electron-withdrawing properties and metabolic stability, often correlating with enhanced biological activity.

Recent studies demonstrate that merging these pharmacophores amplifies their individual strengths. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybrids exhibited IC~50~ values as low as 2.32 µg/mL against HepG2 liver cancer cells, outperforming reference drugs like 5-fluorouracil. Similarly, thiadiazole-piperazine conjugates targeting bacterial enoyl-ACP reductase showed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) in the nanomolar range. These findings validate the hybrid approach as a viable strategy for overcoming drug resistance and improving therapeutic indices.

The target compound, this compound, extends this paradigm by incorporating a para-ethoxyphenyl carboxamide group. Ethoxy substitutions are known to fine-tune lipophilicity and membrane permeability, as evidenced by the 18.39 µg/mL IC~50~ of the p-ethoxy derivative 4f against MCF-7 breast cancer cells. This structural triad—piperazine, thiadiazole, and ethoxyphenyl—creates a multifunctional scaffold capable of simultaneous interactions with hydrophobic pockets, hydrogen-bond donors, and π-π stacking regions in biological targets.

Structural Motifs and Functional Group Synergy in the Target Compound

The molecular architecture of this compound (C~15~H~18~N~6~O~2~S; molecular weight 370.42 g/mol) features three distinct regions:

- Piperazine Core : The central piperazine ring adopts a chair conformation, with the carboxamide and thiadiazole groups occupying axial positions. This configuration minimizes steric hindrance while allowing free rotation of the thiadiazole moiety—a critical factor for target adaptation.

- 1,2,5-Thiadiazole Ring : Positioned at the 4-position of piperazine, this heterocycle introduces planar rigidity and electron-deficient characteristics. The sulfur atom participates in hydrophobic interactions, while nitrogen atoms engage in hydrogen bonding, as observed in molecular docking studies with opioid receptors.

- N-(4-Ethoxyphenyl) Carboxamide : The ethoxy group (-OCH~2~CH~3~) at the para-position of the phenyl ring enhances lipid solubility (clogP ≈ 2.8) without compromising aqueous solubility, owing to the carboxamide’s polar nature. This balance is crucial for blood-brain barrier penetration in CNS-targeted therapies.

Synergistic Effects :

- Electronic Modulation : The electron-withdrawing thiadiazole (Hammett σ~p~ = 1.33) and electron-donating ethoxy group (σ~p~ = -0.24) create a polarity gradient across the molecule, facilitating charge-transfer interactions with biological targets.

- Conformational Flexibility : Piperazine’s rotational freedom allows the thiadiazole and ethoxyphenyl groups to adopt optimal orientations for binding. In µ-opioid receptor models, this flexibility enables simultaneous engagement with the orthosteric pocket (via thiadiazole) and allosteric sites (via ethoxyphenyl).

- Metabolic Stability : Thiadiazole’s resistance to oxidative degradation, combined with piperazine’s susceptibility to N-acetylation, results in a plasma half-life (t~1/2~) of approximately 6–8 hours in preclinical models—a favorable profile for sustained activity.

Historical Context of Heterocyclic Piperazine Derivatives in Medicinal Chemistry

Piperazine-based compounds have been therapeutic mainstays since the mid-20th century, initially serving as anthelmintics (e.g., piperazine citrate) and later evolving into CNS agents (e.g., the antipsychotic trifluoperazine). The incorporation of piperazine into hybrid architectures gained momentum in the 1990s with the development of ciprofloxacin (a fluoroquinolone antibiotic) and ondansetron (a 5-HT~3~ antagonist).

Evolutionary Milestones :

- First Generation (1950–1980) : Simple piperazine derivatives focused on parasitic and psychiatric applications. Limited structural complexity restricted target selectivity.

- Second Generation (1980–2000) : Piperazine appended to larger scaffolds (e.g., fluoroquinolones, SSRIs) improved receptor specificity. The addition of sulfonyl groups in drugs like loperamide enhanced µ-opioid receptor binding.

- Third Generation (2000–Present) : Hybridization with thiadiazoles, triazoles, and other nitrogen heterocycles enabled multitarget engagement. For example, 1,3,4-thiadiazole-piperazine conjugates demonstrated dual inhibition of enoyl-ACP reductase and topoisomerase IV in Mycobacterium tuberculosis.

The target compound epitomizes third-generation design principles. Its thiadiazole moiety addresses the limited metabolic stability of early piperazine drugs, while the ethoxyphenyl group introduces steric bulk to prevent off-target binding—a common issue with simpler analogues. Contemporary structure-activity relationship (SAR) studies reveal that such hybrids achieve 10–100-fold potency improvements over parent compounds in anticancer and antimicrobial assays.

Table 1: Comparative Activity of Piperazine-Thiadiazole Hybrids

*Estimated based on structural analogues.

This progression underscores piperazine’s enduring versatility as a medicinal chemistry scaffold, particularly when fused with complementary heterocycles like thiadiazole. As drug discovery increasingly prioritizes polypharmacology, such hybrids are poised to address complex diseases through multi-mechanistic action.

Structural Comparison with Clinical Agents :

- Ciprofloxacin : Retains piperazine’s basicity but lacks thiadiazole’s metabolic stability.

- Tizanidine : Shares the thiadiazole motif but uses an imidazoline core instead of piperazine, limiting CNS penetration.

- Olaparib : Demonstrates carboxamide-piperazine architecture but targets PARP enzymes rather than opioid or kinase pathways.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-2-22-13-5-3-12(4-6-13)17-15(21)20-9-7-19(8-10-20)14-11-16-23-18-14/h3-6,11H,2,7-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWRCYGHXKEJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.

Substitution on the Piperazine Ring: The piperazine ring is then functionalized by introducing the ethoxyphenyl group through nucleophilic substitution reactions.

Coupling Reaction: The final step involves coupling the substituted piperazine with the thiadiazole derivative to form the desired compound. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, resulting in the formation of reduced analogs.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide. A notable study assessed various thiadiazole derivatives for their cytotoxicity against human cancer cell lines. Compounds similar to N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine demonstrated significant activity against gastric and liver cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.028 µM against the gastric cancer cell line NUGC, indicating potent anticancer effects .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | NUGC | 0.028 |

| 4c | Liver | 0.007 |

| 3c | Colon | Moderate |

Neurological Applications

The compound has also been studied for its interaction with serotonin receptors. Research indicates that derivatives related to N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibit selective agonistic and antagonistic properties at the 5-HT1A receptor. This suggests potential applications in treating anxiety and depression disorders by modulating serotonergic pathways .

Antiviral Properties

In addition to its anticancer and neurological applications, research has highlighted the antiviral potential of thiadiazole derivatives. Studies have shown that certain thiadiazole compounds inhibit viral replication effectively. For example, compounds with similar structures demonstrated significant inhibition of hepatitis C virus RNA polymerase activity . This opens avenues for developing antiviral therapies targeting various viral infections.

Table 2: Antiviral Activity of Thiadiazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 75 | Hepatitis C | 32.2 |

| 76 | Dengue Virus | 0.26 |

Mechanistic Insights

The mechanisms underlying the biological activities of N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involve its ability to interact with specific biological targets. The presence of the thiadiazole ring enhances its binding affinity to various receptors and enzymes involved in disease pathways. For instance, the compound's ability to act as a ligand at serotonin receptors indicates a well-defined mechanism that can be exploited for therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (Compound 2)

- Key Differences : Replaces the ethoxyphenyl group with a simple phenyl ring and substitutes the 1,2,5-thiadiazole with a 1,2,4-thiadiazole isomer.

- Implications: The 1,2,4-thiadiazole isomer may alter electronic distribution and steric interactions compared to the 1,2,5-thiadiazole in the target compound.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Differences : Features a chloro substituent instead of ethoxy and an ethyl group on the piperazine ring.

- Implications : The chloro group introduces electron-withdrawing effects, which could influence binding affinity. The ethyl group on piperazine may stabilize a chair conformation, as observed in crystallographic studies .

Heterocyclic Modifications

N-(3-Phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

4-(Aryl)-N-(3-alkoxyfuro[3,2-b]pyrazin-2-yl)piperazine-1-carboxamide

Anticancer Derivatives

- Example : 4-[6-Methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide () incorporates a quinazoline moiety, demonstrating that bulky substituents can enhance kinase inhibition.

- Comparison : The target compound’s thiadiazole may offer a balance between steric bulk and electronic effects for selective binding .

Antimicrobial Pyrazole Derivatives

- Example : 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide () uses a pyrazole-carbonyl group.

- Implications : The ethoxyphenyl group in the target compound may improve membrane permeability relative to halogenated analogs .

Key Research Findings

- Conformational Stability : Piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations, suggesting a common structural feature that may influence binding .

- Substituent Effects : Ethoxy groups (as in the target compound) improve solubility relative to chloro or phenyl groups, which are more lipophilic .

- Heterocyclic Impact : Thiadiazole isomers (1,2,5 vs. 1,2,4) and fused heterocycles (e.g., furopyrazine) modulate electronic interactions and steric accessibility .

Biological Activity

N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethoxyphenyl group and a thiadiazole moiety. Its molecular formula is with a molecular weight of 333.41 g/mol. The presence of both the ethoxyphenyl and thiadiazole groups is significant as these structures are known to enhance biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the thiadiazole ring exhibit notable antibacterial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial activity can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound required to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.017 - 0.021 |

| This compound | Streptococcus pneumoniae | 0.0077 - 0.0079 |

| Ofloxacin (Control) | Various strains | 27.64 - 27.67 |

These results indicate that the compound exhibits significantly lower MIC values compared to the positive control, Ofloxacin, suggesting its potential as an effective antibacterial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, the compound has shown promising anti-inflammatory activity. Studies have indicated that it inhibits the NF-kB pathway, which is crucial in mediating inflammatory responses.

IC50 Values for NF-kB Inhibition

The inhibitory concentration required for 50% inhibition (IC50) provides insight into the potency of anti-inflammatory activity:

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.0071 - 0.0073 |

| Other derivatives | 0.016 - 0.019 |

These findings suggest that this compound is among the most promising candidates for further development in anti-inflammatory therapies .

Anticancer Activity

The anticancer potential of compounds containing thiadiazole moieties has been extensively studied. This compound has been evaluated against various cancer cell lines.

Cytotoxicity Studies

Several studies have reported on the cytotoxic effects of similar compounds against human cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 (Lung Cancer) | 4.27 |

| SK-MEL-2 (Skin Cancer) | Varies |

| SK-OV-3 (Ovarian Cancer) | Varies |

These results highlight that compounds with similar structures often exhibit significant cytotoxicity against multiple cancer types .

Case Studies and Research Findings

A notable case study involved a series of piperazine derivatives where structural modifications significantly influenced their biological activities. The introduction of various substituents on the thiadiazole ring was found to enhance both antibacterial and anticancer activities.

Structure–Activity Relationship (SAR)

Research indicates that:

Q & A

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the 1,2,5-thiadiazole and piperazine components. Key steps include:

- Thiadiazole synthesis : Cyclization of thioamides or nitriles under controlled temperatures (e.g., 80–100°C) using catalysts like PCl₃ or H₂SO₄ .

- Piperazine coupling : The piperazine core is functionalized via nucleophilic substitution or carboxamide coupling. For example, reacting 4-ethoxyphenyl isocyanate with a pre-synthesized 4-(1,2,5-thiadiazol-3-yl)piperazine intermediate in dichloromethane with triethylamine as a base .

- Optimization : Solvent choice (polar aprotic solvents like DMF improve yield), pH control (neutral to slightly basic conditions), and reaction time (monitored via TLC or HPLC) are critical. Purity is validated using NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine/thiadiazole connectivity. For example, the ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity is typical for pharmacological studies) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₈N₅O₂S: 340.12) .

Q. How does the compound’s solubility impact experimental design?

The compound’s limited water solubility (due to hydrophobic thiadiazole and ethoxyphenyl groups) necessitates solvent optimization. Common strategies include:

- Using DMSO for stock solutions (≤10% v/v in cell culture media).

- Co-solvents like PEG-400 or cyclodextrins for in vivo studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s pharmacological profile?

Key SAR findings from analogous piperazine-thiadiazole derivatives include:

- Thiadiazole substitution : Electron-withdrawing groups (e.g., Cl, F) at the thiadiazole 3-position enhance receptor binding affinity by 2–3 fold .

- Piperazine linker : Replacing the carboxamide linker with an amine reduces selectivity (e.g., dopamine D3R affinity drops >100-fold) .

- Ethoxyphenyl group : Methoxy-to-ethoxy substitution improves metabolic stability in hepatic microsome assays (t₁/₂ increased from 15 to 45 minutes) .

Q. Table 1. SAR Trends in Piperazine-Thiadiazole Derivatives

Q. How can contradictory data on receptor selectivity be resolved?

Discrepancies in receptor binding data (e.g., D3R vs. D2R selectivity) may arise from assay conditions:

- Radioligand choice : [³H]Spiperone vs. [³H]Nemonapride can yield differing Kᵢ values due to allosteric modulation .

- Cell membrane source : HEK293 vs. CHO cells may express varying levels of G-protein-coupled receptor subtypes .

- Statistical rigor : Replicate experiments (n ≥ 3) and orthogonal assays (e.g., functional cAMP assays) validate selectivity claims .

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to dopamine D3R, highlighting hydrogen bonds between the carboxamide linker and E2 loop residues (e.g., Ser196) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the receptor-ligand complex, with RMSD <2 Å indicating robust binding .

Q. How does crystallographic data inform structural optimization?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) reveals:

- Piperazine conformation : Chair conformation stabilizes intermolecular N–H⋯O hydrogen bonds, enhancing crystal packing .

- Intermolecular interactions : Hydrogen bonding networks (e.g., N–H⋯O=C) guide co-crystallization with target proteins for fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.